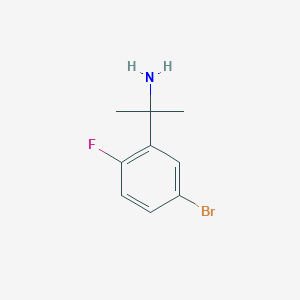

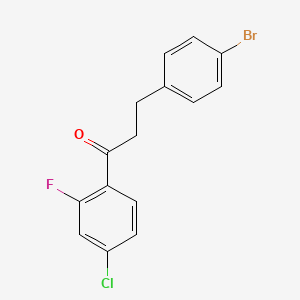

2-(5-Bromo-2-fluorophenyl)propan-2-amine

Overview

Description

Molecular Structure Analysis

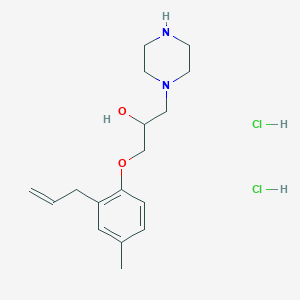

The InChI code for “2-(5-Bromo-2-fluorophenyl)propan-2-amine” is 1S/C9H11BrFN.ClH/c1-6(12)4-7-5-8(10)2-3-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

“2-(5-Bromo-2-fluorophenyl)propan-2-amine” is a powder at room temperature . Its exact physical and chemical properties, such as its melting point, boiling point, and solubility, are not specified in the search results.Scientific Research Applications

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

A study by El-Emam et al. (2020) focused on adamantane-1,3,4-thiadiazole hybrid derivatives with halogen substitutions (Br and F), providing insights into the nature of noncovalent interactions. The research utilized QTAIM approach and Hirshfeld surface analysis to understand the stabilization mechanisms in crystal structures, which is crucial for designing compounds with desired physical and chemical properties (El-Emam et al., 2020).

Chemoselective Amination

Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a process relevant for synthesizing complex organic molecules. This study highlights the potential of using halogenated compounds for selective amination, a key reaction in pharmaceutical synthesis and material science (Stroup et al., 2007).

Enzymatic Strategies for Synthesis

Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched amines, demonstrating the use of biotransformation in creating valuable precursors for pharmaceuticals, such as Levofloxacin. This approach underscores the importance of halogenated compounds in developing efficient and selective synthesis methods (Mourelle-Insua et al., 2016).

Antitumor Properties

Bradshaw et al. (2002) investigated amino acid prodrugs of novel 2-(4-amino-3-methylphenyl)benzothiazoles, demonstrating their potent antitumor properties. This study provides insight into the therapeutic potential of fluorinated and brominated compounds in cancer treatment (Bradshaw et al., 2002).

Copper-Catalyzed Amination

Wolf et al. (2006) explored the copper-catalyzed amination of bromobenzoic acids, showcasing a method for producing N-aryl and N-alkyl anthranilic acid derivatives. This research highlights the application of halogenated compounds in synthesizing complex molecules with potential pharmacological uses (Wolf et al., 2006).

Fluorescent Detection of Amine Vapors

Gao et al. (2016) developed a fluorescent sensor for light-up detection of amine vapors, an application relevant in environmental monitoring and food safety. The sensor, based on aggregation-induced emission (AIE) properties, underscores the utility of fluorinated compounds in developing sensitive and selective detection methods (Gao et al., 2016).

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name |

2-(5-bromo-2-fluorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKRYVSAEXZQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[5-(Chloromethyl)-2-furyl]sulfonyl}pyrrolidine](/img/structure/B1532458.png)

![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)